N1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide
Description
N1-(1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a synthetic compound featuring a pyrrolidinone core substituted with a 4-fluorophenyl group and linked to a piperidine dicarboxamide scaffold. This structure combines a fluorinated aromatic system with heterocyclic motifs, making it a candidate for pharmaceutical research, particularly in targeting enzymes or receptors influenced by fluorinated moieties.
Properties
IUPAC Name |
1-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3/c18-12-1-3-14(4-2-12)22-10-13(9-15(22)23)20-17(25)21-7-5-11(6-8-21)16(19)24/h1-4,11,13H,5-10H2,(H2,19,24)(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPBGIVYYLRHBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidinone Moiety: The initial step involves the reaction of 4-fluorobenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization to yield the pyrrolidinone ring.
Piperidine Ring Formation: The pyrrolidinone intermediate is then reacted with piperidine-1,4-dicarboxylic acid under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antihypertensive Activity
Research has indicated that derivatives of piperidine compounds exhibit significant antihypertensive effects. For instance, studies on related compounds have demonstrated their ability to inhibit T-type calcium channels, which play a crucial role in regulating vascular tone and blood pressure. A specific derivative showed efficacy in lowering blood pressure in spontaneously hypertensive rats without causing reflex tachycardia, a common side effect of traditional L-type calcium channel blockers .
Neurological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Similar compounds have been studied for their effects on dopamine transporters and serotonin receptors, indicating a possible role in treating neurological disorders such as schizophrenia and depression. The modulation of trace amine-associated receptors (TAAR) has also been explored, with promising results suggesting that these compounds could serve as novel therapeutic agents in neuropsychiatric conditions .
Structure-Activity Relationship (SAR) Studies
SAR studies are critical for understanding how modifications to the chemical structure influence biological activity. The presence of the 4-fluorophenyl group and the pyrrolidine moiety are key features that enhance the compound's potency and selectivity for specific biological targets. For instance, variations in the alkyl substituents have been shown to affect the binding affinity to dopamine transporters, highlighting the importance of these structural elements in drug design .
Case Study: Antihypertensive Derivatives
A series of derivatives based on piperidine and pyrrolidine structures were synthesized and evaluated for their antihypertensive properties. One notable compound demonstrated significant blood pressure reduction in animal models while maintaining a favorable side effect profile. This study underscores the potential of N1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide derivatives as candidates for developing new antihypertensive medications .
Case Study: Neurotransmitter Modulation
Another study focused on the modulation of TAARs by similar piperidine derivatives, revealing that certain modifications could enhance receptor activation and selectivity. These findings suggest that this compound could be further developed into a therapeutic agent for neuropsychiatric disorders by optimizing its interaction with TAARs .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the piperidine and pyrrolidinone moieties contribute to its overall stability and activity. The compound may modulate signaling pathways by inhibiting or activating specific proteins, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on synthesis, crystallography, and functional groups. Key analogs include derivatives from the thiazole-triazole family and fluorophenyl-containing heterocycles described in recent literature.
Structural Analogues with Fluorophenyl and Heterocyclic Motifs
highlights two isostructural compounds:
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4)
- 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5)
Comparison Table
Key Observations
Fluorine Substitution : The target compound’s single 4-fluorophenyl group contrasts with multiple fluorophenyl groups in Compounds 4/5, which may enhance π-π stacking but reduce metabolic stability.
Conformational Flexibility: The piperidine-pyrrolidinone system in the target compound likely offers greater rotational freedom compared to the rigid thiazole-triazole framework in Compounds 4/3. This could influence binding kinetics in enzyme targets.
The perpendicular orientation of one fluorophenyl group in 4/5 suggests steric effects that may also apply to the target molecule’s pyrrolidinone ring .
Computational and Experimental Characterization
- Compounds 4/5 : Structural determination relied on single-crystal X-ray diffraction, processed using SHELX software (e.g., SHELXL for refinement) . The planar conformation of the thiazole-triazole system was validated computationally.
- Target Compound : Molecular modeling (e.g., DFT) could predict its conformation, but experimental data from SHELX-based crystallography is currently lacking.
Critical Insight : The use of SHELX programs (e.g., SHELXL for small-molecule refinement) would be essential for resolving the target compound’s stereochemistry and intermolecular interactions .
Biological Activity
N1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its specific structural features:
- Molecular Formula : C₁₈H₁₈F₁N₃O₃
- Molecular Weight : 345.35 g/mol
- IUPAC Name : this compound
This compound is believed to exert its biological effects through several mechanisms:
- Calcium Channel Modulation : Research indicates that derivatives of this compound class exhibit inhibitory activity against T-type calcium channels. This modulation can lead to decreased excitability in neuronal tissues and vascular smooth muscle, contributing to antihypertensive effects .
- STAT Protein Degradation : The compound has been investigated as a potential STAT protein degrader, which may influence various signaling pathways involved in cell proliferation and survival .
Pharmacological Evaluation
The biological activity of this compound has been assessed through various studies:
Table 1: Summary of Pharmacological Studies
Case Study 1: Antihypertensive Effects
In a study involving spontaneously hypertensive rats, the administration of this compound resulted in a notable decrease in blood pressure. The mechanism was attributed to the selective inhibition of T-type calcium channels, which are critical in vascular smooth muscle contraction .
Case Study 2: Cancer Cell Viability
Another study focused on the compound's ability to degrade STAT proteins in cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability and proliferation, suggesting its potential as an anticancer agent through the modulation of oncogenic signaling pathways .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)piperidine-1,4-dicarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally analogous piperidine-dicarboxamides involves multi-step protocols. For example, condensation of a pyrrolidinone intermediate with a piperidine derivative under anhydrous conditions is common. In a similar compound (N1-(4-chlorobenzyl)-N4-(2-(pyridin-4-yl)ethyl)piperidine-1,4-dicarboxamide), the reaction of ethyl ester precursors with aqueous NaOH at 50°C for 2 hours achieved 91% yield after acidification and purification . Key variables include solvent choice (ethanol or THF), temperature control (reflux vs. RT), and stoichiometric ratios of reactants. Optimization via Design of Experiments (DoE) can systematically evaluate these parameters.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is critical for confirming regiochemistry and functional groups. For instance, ¹H-NMR of a related dihydropyridine-carboxamide showed distinct aromatic proton resonances at δ 7.40–7.24 ppm and methyl groups at δ 2.45 ppm . Mass spectrometry (GC/MS or LC-HRMS) provides molecular weight validation (e.g., observed m/z 380 for C23H28N2O3 ). Purity should be assessed via HPLC with UV detection (λ = 254 nm) and compared against synthetic intermediates.
Q. What are the stability considerations for this compound under various storage conditions?
- Methodological Answer : Stability studies on structurally similar compounds indicate sensitivity to moisture and light. Store in airtight containers under inert gas (argon or nitrogen) at –20°C. Accelerated degradation studies (40°C/75% RH for 6 months) can identify decomposition pathways, such as hydrolysis of the pyrrolidinone ring or oxidation of the fluorophenyl group . Monitor via periodic HPLC and FTIR to detect carbonyl or amide bond degradation.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?
- Methodological Answer : SAR requires systematic modification of substituents (e.g., replacing the 4-fluorophenyl group with chloro- or methoxy-analogs) and comparative bioassays. For example, analogs with 3-fluorophenyl or 4-chlorophenyl groups showed varied binding affinities to enzymes like P-glycoprotein . Use molecular docking (AutoDock Vina) to predict interactions with target proteins, followed by in vitro assays (e.g., enzyme inhibition, cell viability). Prioritize derivatives with logP values <5 to ensure bioavailability .
Q. How can contradictory data in biological assays (e.g., conflicting IC50 values) be resolved?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Replicate experiments using standardized protocols (e.g., NIH/3T3 vs. HEK293 cells). For example, a compound’s IC50 against SARS-CoV-2 varied 10-fold depending on viral load and cell type . Validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) and apply statistical tools (ANOVA, Grubbs’ test) to identify outliers.
Q. What computational strategies are suitable for predicting this compound’s metabolic pathways?
- Methodological Answer : Use in silico tools like ADMET Predictor or MetaSite to simulate Phase I/II metabolism. For instance, the fluorophenyl group may undergo CYP450-mediated hydroxylation, while the piperidine ring could be susceptible to N-dealkylation . Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and LC-MS/MS metabolite identification.
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SHELXL ) provides definitive bond angles and torsion angles. For a related pyrrolidinone derivative, crystallography confirmed a chair conformation in the piperidine ring and planar geometry in the amide group . Crystallize the compound in solvents like DMSO/water or chloroform/hexane, and refine data using Olex2 or Coot.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
